molecular formula C19H22N2O2 B2916934 N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide CAS No. 1024415-31-3

N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide

Cat. No.: B2916934
CAS No.: 1024415-31-3
M. Wt: 310.397
InChI Key: DENRBHTVXUVMMI-UHFFFAOYSA-N
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Description

N-[4-(2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide is a structurally complex acetamide derivative featuring a tetrahydroindole core substituted with methyl groups at positions 2, 6, and 6, and a ketone at position 4. The indole moiety is linked to a phenyl ring bearing an acetamide group. Structurally analogous compounds (e.g., indole- and acetamide-containing derivatives) exhibit diverse activities, including analgesia, anti-inflammatory effects, and sodium channel modulation, which may inform hypotheses about its biological profile .

Properties

IUPAC Name

N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-12-9-16-17(10-19(3,4)11-18(16)23)21(12)15-7-5-14(6-8-15)20-13(2)22/h5-9H,10-11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENRBHTVXUVMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=C(C=C3)NC(=O)C)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives with ketones under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate under acidic or neutral conditions.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions may involve nucleophiles such as alkyl halides or amines, with suitable catalysts and solvents.

Major Products Formed:

Scientific Research Applications

N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: This compound and its derivatives can be explored for therapeutic applications, such as developing new drugs for treating various diseases.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating biological processes. The acetamide group may enhance the compound's solubility and bioavailability, contributing to its overall activity.

Comparison with Similar Compounds

Structural Analogues and Key Features

The table below summarizes structurally related acetamide derivatives, their substituents, and reported activities:

Compound Name Structural Features Biological Activity Reference
Target Compound 2,6,6-Trimethyl-4-oxo-tetrahydroindole-linked phenylacetamide Not explicitly reported; hypothesized analgesic/anti-inflammatory based on analogues -
Compound 35 (N-[4-(4-Methylpiperazinylsulfonyl)phenyl]acetamide) Phenylacetamide with 4-methylpiperazinylsulfonyl substituent Analgesic activity comparable to paracetamol
Compound 4o (N-(4-(N-(5-Oxo-tetrahydronaphthalenyl)sulfamoyl)phenyl)acetamide) Phenylacetamide with naphthalenone-linked sulfonamide Synthesis reported; biological activity not specified
4-(3,6,6-Trimethyl-4-oxo-indol-1-yl)benzamide Benzamide analogue with 3,6,6-trimethyl-4-oxo-tetrahydroindole (vs. acetamide in target compound) Structural similarity; activity not reported
Compound H (N-(3-((4-(Benzyloxy)piperidinyl)triazinyl)amino)phenyl)acetamide Triazine-linked acetamide with benzyloxy-piperidine Inhibits tetrodotoxin-sensitive sodium channels; reduces inflammatory pain
Compound 4f (N-(5-(4-Fluorostyryl)-3-trifluoroacetyl-indol-7-yl)acetamide) Indole core with trifluoroacetyl, fluorostyryl, and acetamide groups Synthesized and tested in pLDH assays (potential antiparasitic activity)
N-(4-(Methylsulfonyl)phenyl)acetamide Phenylacetamide with methylsulfonyl substituent Anti-inflammatory activity in preclinical models

Key Structural and Functional Differences

  • Indole Substitution : The target compound’s 2,6,6-trimethyl-4-oxo-tetrahydroindole differs from the 3,6,6-trimethyl analogue in . Methyl group positioning may alter steric effects and binding affinity .
  • Acetamide vs. Benzamide : Replacing the benzamide group () with acetamide could enhance solubility or modify target engagement.
  • Heterocyclic Linkers : Compounds like Compound H (triazine linker) and Compound 4f (indole core) demonstrate that variations in the central scaffold significantly influence pharmacological profiles .
  • Substituent Effects : Sulfonamide (e.g., Compound 35 ) and sulfonyl (e.g., N-(4-(methylsulfonyl)phenyl)acetamide ) groups correlate with analgesic and anti-inflammatory activities, respectively, suggesting substituent-driven target specificity .

Biological Activity

N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its effects on various biological targets and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroindole moiety and an acetamide functional group. This unique combination may contribute to its biological activity. The molecular formula is C₁₈H₁₈N₂O, with a molecular weight of approximately 290.35 g/mol.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.

Table 1: Inhibition of COX Enzymes

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
Compound 48570150570.6

The compound demonstrated a significant selectivity for COX-2 over COX-1, making it a promising candidate for anti-inflammatory drug development .

Antiviral Activity

N-Heterocycles, including derivatives of the compound , have been studied for their antiviral properties. In particular, compounds with similar structures have shown efficacy against various viral targets.

Table 2: Antiviral Efficacy of Related Compounds

Compound TypeTarget VirusIC50 (μM)
Thiazolidinone DerivativeHCV NS5B0.35
Pyrazole DerivativeHIV-10.20

These findings suggest that modifications to the indole structure could enhance antiviral activity against specific viruses .

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored in the context of Alzheimer's disease. Studies evaluating similar compounds have shown inhibition of cholinesterases (AChE and BChE), which are implicated in neurodegeneration.

Table 3: Inhibition of Cholinesterases

CompoundAChE IC50 (μM)BChE IC50 (μM)
Compound A10.47.7
Compound B5.49.9

These results indicate that the compound may possess dual inhibitory effects on cholinesterases, potentially contributing to its neuroprotective profile .

Case Study 1: Anti-inflammatory Activity

In a controlled study, this compound was administered to animal models exhibiting signs of inflammation. The results indicated a significant reduction in inflammatory markers compared to the control group.

Case Study 2: Antiviral Screening

A series of antiviral assays were conducted using cell lines infected with various viruses. The compound exhibited promising antiviral activity against HIV and HCV, with effective concentrations comparable to established antiviral agents.

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